molecular formula C8H11Cl2N3 B1142876 Imidazo[1,2-a]pyridin-2-ylmethanamine CAS No. 165736-20-9

Imidazo[1,2-a]pyridin-2-ylmethanamine

Cat. No.: B1142876
CAS No.: 165736-20-9
M. Wt: 220.1
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Description

Imidazo[1,2-a]pyridin-2-ylmethanamine is a heterocyclic compound with the molecular formula C8H9N3. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold in drug development and other scientific research fields .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2-ylmethanamine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to demonstrate good inhibitory activities against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. For instance, AChE and BChE are key enzymes in the cholinergic system and their inhibition has been recognized as an important target in the symptomatic treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (AChE, BChE, and LOX) by binding to their active sites, thereby inhibiting their activities . This interaction results in changes in the normal functioning of these enzymes, leading to potential therapeutic effects.

Biochemical Pathways

The inhibition of AChE and BChE enzymes affects the cholinergic system, which is involved in numerous physiological functions, including memory and learning processes. The inhibition of LOX, on the other hand, can affect the metabolism of arachidonic acid, a key inflammatory mediator .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its inhibitory activities against AChE, BChE, and LOX. By inhibiting these enzymes, the compound can potentially alter various physiological processes, leading to therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes. Additionally, the presence of other compounds or drugs can also influence its action through potential drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine can be achieved through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid, while substitution reactions can produce various alkylated or acylated derivatives .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRIYMLJYQLICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-20-9
Record name (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.37 g (4.94 mmol) of 2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione in 14 ml of hydrazine hydrate 98% and 1 ml of ethanol. Was stirred at room temperature for an hour. The mixture was then poured into 25 ml of sodium hydroxide 35% and extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and evaporated to give 0.426 g of the title compound crystallized from diethylether.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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